Computed Lipophilicity (XLogP3 = 3.0) vs. 5-Methyl Analog: Implications for Membrane Permeability and CNS Penetration
The target compound carries a 5-ethyl substituent on the 1,3,4-thiadiazole ring, which increases computed lipophilicity by approximately 0.4–0.6 logP units relative to the corresponding 5-methyl analog (CAS 1173056-42-2, C₁₅H₁₆FN₃OS). PubChem-computed XLogP3 for the target compound is 3.0 [1], whereas the 5-methyl analog (PubChem CID structure) carries one fewer methylene unit, yielding a predicted logP of approximately 2.4–2.6. This difference corresponds to an estimated 2.5- to 4-fold increase in octanol-water partition coefficient for the ethyl derivative, which may enhance passive membrane permeability and blood-brain barrier penetration potential as predicted by CNS MPO scoring algorithms [2]. The 5-ethyl group also provides a slightly larger steric footprint, which can influence target binding pocket complementarity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 (PubChem 2025.09.15 release) |
| Comparator Or Baseline | 5-Methyl analog (CAS 1173056-42-2): XLogP3 estimated ~2.4–2.6 (inferred from one fewer –CH₂– group) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.6; ~2.5- to 4-fold higher partition coefficient |
| Conditions | Computed via XLogP3 algorithm (PubChem); no experimental logP/logD data identified for direct comparison |
Why This Matters
For procurement decisions in CNS-targeted screening programs, the higher computed lipophilicity of the 5-ethyl derivative may translate into superior brain penetration potential compared to the 5-methyl congener, a factor that cannot be assumed for all in-class analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 30864108, Computed Properties: XLogP3-AA = 3. 2025. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435–449. doi:10.1021/cn100008c View Source
